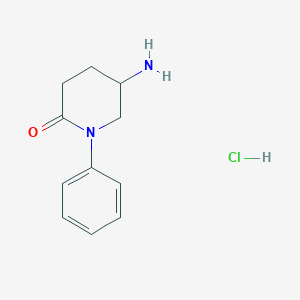

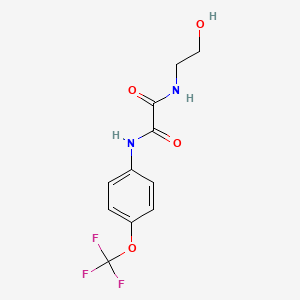

![molecular formula C19H14Cl2N2S B2531910 3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-85-7](/img/structure/B2531910.png)

3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a heteroaromatic compound with a benzene ring attached to a sulfur atom, which provides the compound with unique properties that make it ideal for numerous applications. This compound has been used in a variety of fields, including biochemistry, pharmacology, and drug development. In

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

A notable application of similar cinnoline derivatives involves their synthesis and evaluation in the context of anticancer activities. For instance, novel functionalized dihydrobenzo[h]cinnoline-5,6-diones were synthesized using a one-pot multicomponent approach, demonstrating promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015). Similarly, catalyst-free cascade annulations of enaminones with aryl diazonium tetrafluoroboronates produced cinnolines, some of which exhibited attractive anti-inflammatory properties in vitro (Tian et al., 2023).

Biological Activities

The biological applications extend to antimicrobial and anti-malarial activities, where pyrazole-based cinnoline derivatives demonstrated in vitro efficacy against Plasmodium falciparum and pathogenic microbes (Unnissa et al., 2015). Additionally, 3-heteroarylthioquinoline derivatives, synthesized through the Friedlander annulation, showed significant antituberculosis activity, highlighting the therapeutic potential of cinnoline derivatives (Chitra et al., 2011).

Material Science Applications

In the realm of material science, polybenzimidazoles containing heterocyclic benzo[c]cinnoline structures were synthesized for high-temperature proton exchange membrane fuel cell (PEMFC) applications. These structures demonstrated improved mechanical properties and proton conductivity, offering insights into the development of high-performance fuel cells (Chen et al., 2019).

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2S/c20-16-8-5-12(9-17(16)21)11-24-18-10-14-7-6-13-3-1-2-4-15(13)19(14)23-22-18/h1-5,8-10H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFNQWVKJRAUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2531827.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)

![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

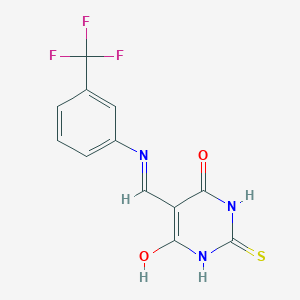

![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)

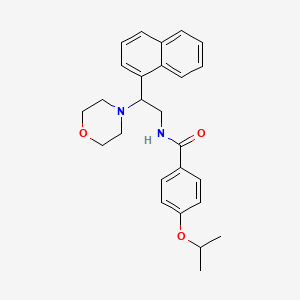

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)

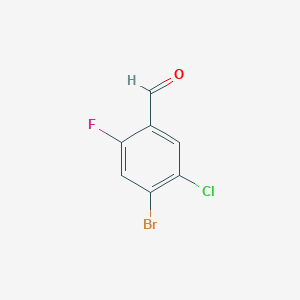

![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)